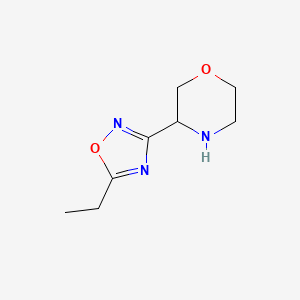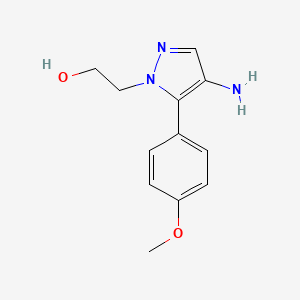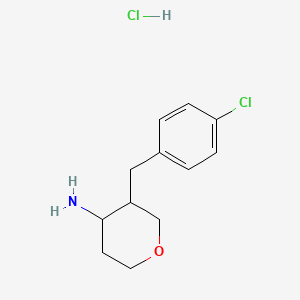![molecular formula C8H7IN2O2 B15054941 6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B15054941.png)
6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one is a heterocyclic compound that contains both an amino group and an iodine atom attached to a benzooxazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one typically involves the iodination of a benzooxazine precursor. One common method involves the reaction of 6-amino-1H-benzo[D][1,3]oxazin-2(4H)-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The iodine atom can be reduced to form the corresponding deiodinated compound.
Substitution: The iodine atom can be substituted with other functional groups such as alkyl, aryl, or halogen groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents, organolithium compounds, or halogenating agents are employed.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of deiodinated benzooxazine.
Substitution: Formation of various substituted benzooxazine derivatives.
Applications De Recherche Scientifique
6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, including polymers and resins with specific properties.
Mécanisme D'action
The mechanism of action of 6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can enhance the compound’s ability to penetrate cell membranes, while the amino group can form hydrogen bonds with target molecules, increasing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-1H-benzo[D][1,3]oxazin-2(4H)-one: Lacks the iodine atom, which may result in different reactivity and biological activity.
8-Iodo-1H-benzo[D][1,3]oxazin-2(4H)-one:
6-Amino-8-bromo-1H-benzo[D][1,3]oxazin-2(4H)-one:
Uniqueness
6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one is unique due to the presence of both an amino group and an iodine atom on the benzooxazine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H7IN2O2 |
|---|---|
Poids moléculaire |
290.06 g/mol |
Nom IUPAC |
6-amino-8-iodo-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C8H7IN2O2/c9-6-2-5(10)1-4-3-13-8(12)11-7(4)6/h1-2H,3,10H2,(H,11,12) |
Clé InChI |
FOWBVZLIEHDUAD-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=CC(=C2)N)I)NC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


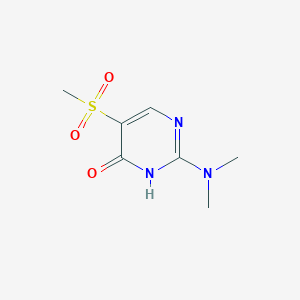
![4-[[4-[4-(2,4-diaminopyrimidin-5-yl)butyl]phenyl]carbamoyl]benzenesulfonyl fluoride;sulfuric acid](/img/structure/B15054870.png)
![5-(2-(3-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B15054875.png)
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B15054882.png)

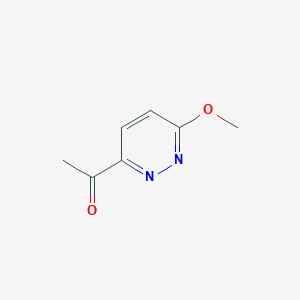
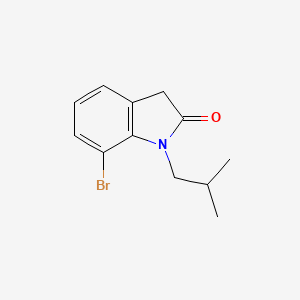
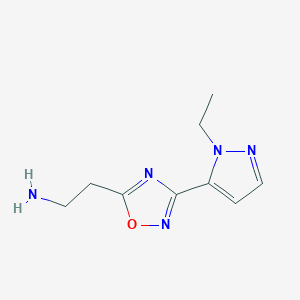
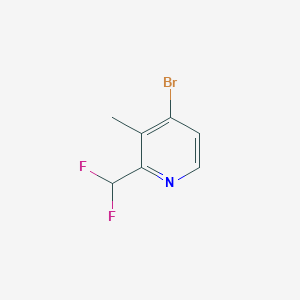
![1-(2-Methoxyethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B15054931.png)
